

## An In-depth Technical Guide to H-DL-Ser-OMe.HCl

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Compound of Interest		
Compound Name:	H-DL-Ser-OMe.HCl	
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This document provides a comprehensive overview of DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCI), a key derivative of the amino acid serine. It is widely utilized by researchers and drug development professionals as a fundamental building block in peptide synthesis and as an intermediate in the creation of more complex, biologically active molecules.[1][2] This guide details its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and application.

## **Chemical Structure and Formula**

**H-DL-Ser-OMe.HCI** is the hydrochloride salt of the methyl ester of DL-serine. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The core structure consists of a serine backbone where the carboxylic acid group has been esterified with a methyl group, and the amino group is protonated to form a hydrochloride salt, which enhances its stability and water solubility.[1]

- Molecular Formula: C<sub>4</sub>H<sub>10</sub>ClNO<sub>3</sub>[3][4]
- IUPAC Name: Methyl 2-amino-3-hydroxypropanoate hydrochloride[1]
- Synonyms: Methyl DL-serinate hydrochloride, H-DL-Ser-OMe.HCI[1]

Chemical Structure:

## **Physicochemical Properties**



The key quantitative properties of **H-DL-Ser-OMe.HCI** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	5619-04-5	[1][3]
Molecular Weight	155.58 g/mol	[1][3]
Appearance	White to off-white solid	[3]
Melting Point	134-136 °C	[1]
Solubility	Soluble in water.	[1]
DMSO: 33.33 mg/mL (214.23 mM)	[3]	
Storage Conditions	Powder: -20°C for 3 years; 4°C for 2 years.	[3]
In solvent: -80°C for 6 months.	[3]	

## **Experimental Protocols**

This section provides detailed methodologies for the synthesis of **H-DL-Ser-OMe.HCI** and its subsequent use in a standard peptide coupling reaction.

### 1. Synthesis of **H-DL-Ser-OMe.HCI** via Fischer Esterification

This protocol describes the direct esterification of DL-serine using methanol and hydrochloric acid as a catalyst. The methodology is adapted from a standard procedure for the L-isomer.[5]

- Materials:
  - DL-Serine
  - Methanol (MeOH)
  - Concentrated Hydrochloric Acid (HCI)



- Reaction vessel with stirring capability
- Cooling bath (ice-water)
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or vacuum desiccator
- Procedure:
  - Combine DL-serine (1.0 eq) with methanol (approx. 1.0 g of methanol per 1.0 g of serine).
  - Stir the suspension at room temperature.
  - Carefully add concentrated hydrochloric acid (approx. 0.48 g of HCl per 1.0 g of serine) to the mixture.[5] The HCl acts as the catalyst for the esterification reaction.
  - Continue stirring the reaction mixture. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) until the starting material (DLserine) is consumed.
  - Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product, DL-Serine methyl ester hydrochloride.[5]
  - Collect the resulting crystals by filtration.
  - Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials or impurities.
  - Dry the purified crystals under vacuum to obtain the final product.[5]
- 2. Application in Dipeptide Synthesis: Coupling with an Fmoc-Protected Amino Acid

This protocol outlines a representative procedure for using **H-DL-Ser-OMe.HCl** as a building block in solution-phase peptide synthesis to form a dipeptide. The process involves neutralization of the hydrochloride salt, followed by coupling with an N-terminally protected



amino acid (e.g., Fmoc-Ala-OH) using a carbodiimide activator. This protocol is based on standard peptide coupling methodologies.[6]

#### Materials:

- H-DL-Ser-OMe.HCl (1.0 eq)
- Fmoc-Ala-OH (1.0 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
- 1-Hydroxybenzotriazole (HOBt) (1.1 eq)
- N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Reaction vessels, magnetic stirrer, ice bath
- Filtration apparatus

#### Procedure:

- Neutralization: Dissolve H-DL-Ser-OMe.HCI (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
- Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool this solution to 0 °C in an ice bath.[6]
- Add DCC (1.1 eq) to the Fmoc-Ala-OH solution at 0 °C and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU), a byproduct, will form.[6]
- Coupling: Filter the mixture to remove the DCU precipitate. Add the resulting filtrate (containing the activated Fmoc-Ala-OH) to the neutralized H-DL-Ser-OMe solution.[6]
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction progress by TLC.



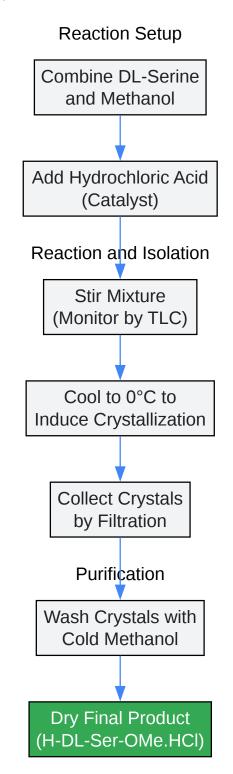
• Upon completion, the resulting protected dipeptide (Fmoc-Ala-DL-Ser-OMe) can be isolated and purified using standard workup and chromatography techniques.

## **Visualizations of Experimental Workflows**

The following diagrams illustrate the logical flow of the experimental protocols described above.



## Synthesis of H-DL-Ser-OMe.HCl



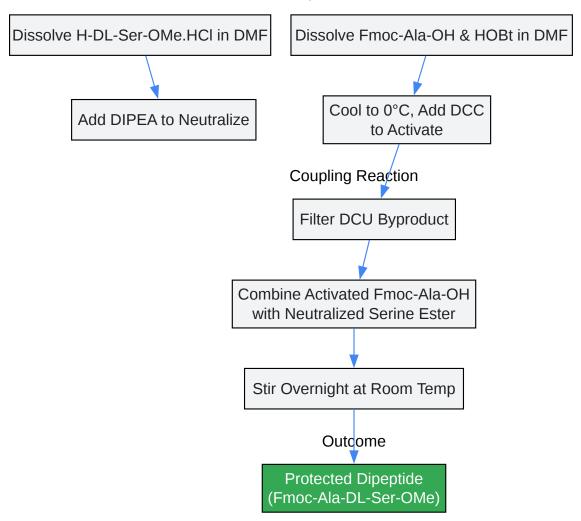
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Caption: Workflow for the synthesis of H-DL-Ser-OMe.HCl.



### Dipeptide Synthesis Using H-DL-Ser-OMe.HCl

### **Reactant Preparation**



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Caption: Workflow for a dipeptide coupling reaction.



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## References

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